molecular formula C24H21N3O3 B11066874 5'-Benzyl-3'-methyl-1-prop-2-YN-1-YL-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione

5'-Benzyl-3'-methyl-1-prop-2-YN-1-YL-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione

Cat. No.: B11066874
M. Wt: 399.4 g/mol
InChI Key: LYOAONQUUIWJHU-UHFFFAOYSA-N
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Description

5’-Benzyl-3’-methyl-1-prop-2-YN-1-YL-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole moiety fused with a pyrrole ring, making it a significant molecule in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Benzyl-3’-methyl-1-prop-2-YN-1-YL-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione can be achieved through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

5’-Benzyl-3’-methyl-1-prop-2-YN-1-YL-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an appropriate solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

5’-Benzyl-3’-methyl-1-prop-2-YN-1-YL-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5’-Benzyl-3’-methyl-1-prop-2-YN-1-YL-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione involves its interaction with specific molecular targets. The indole moiety allows it to bind to various enzymes and receptors, modulating their activity. The compound can interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5’-Benzyl-3’-methyl-1-prop-2-YN-1-YL-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione apart is its spiro structure, which imparts unique chemical and biological properties

Properties

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

5-benzyl-1-methyl-1'-prop-2-ynylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione

InChI

InChI=1S/C24H21N3O3/c1-3-13-26-18-12-8-7-11-17(18)24(23(26)30)20-19(15(2)25-24)21(28)27(22(20)29)14-16-9-5-4-6-10-16/h1,4-12,15,19-20,25H,13-14H2,2H3

InChI Key

LYOAONQUUIWJHU-UHFFFAOYSA-N

Canonical SMILES

CC1C2C(C(=O)N(C2=O)CC3=CC=CC=C3)C4(N1)C5=CC=CC=C5N(C4=O)CC#C

Origin of Product

United States

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